
(R)-2-(Azetidin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(Azetidin-2-yl)propan-2-ol, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a chiral molecule, meaning that it exists in two mirror-image forms, (R)- and (S)-. (R)-baclofen is the active enantiomer, while (S)-baclofen is inactive. (R)-baclofen is a potent agonist of GABA-B receptors, which are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Wirkmechanismus
The mechanism of action of (R)-baclofen involves the activation of GABA-B receptors, which are coupled to G-proteins and regulate the activity of ion channels and second messenger systems. By activating GABA-B receptors, (R)-baclofen inhibits the release of several neurotransmitters, including glutamate, which is the main excitatory neurotransmitter in the CNS. This leads to a decrease in neuronal excitability and a reduction in synaptic transmission, resulting in a range of physiological and behavioral effects.
Biochemical and physiological effects:
The biochemical and physiological effects of (R)-baclofen are complex and depend on the dose, route of administration, and target tissue. In general, (R)-baclofen has been shown to have the following effects:
- Muscle relaxant: (R)-baclofen is a potent muscle relaxant, particularly in the treatment of spasticity associated with neurological disorders, such as multiple sclerosis and spinal cord injury. It acts by reducing the release of excitatory neurotransmitters from motor neurons, leading to a decrease in muscle tone and spasticity.
- Anticonvulsant: (R)-baclofen has been shown to have anticonvulsant effects in various animal models of epilepsy. It acts by reducing the release of glutamate and other excitatory neurotransmitters, which are involved in the initiation and propagation of seizures.
- Anxiolytic and antidepressant: (R)-baclofen has been shown to have anxiolytic and antidepressant effects in various animal models of anxiety and depression. It acts by modulating the release of several neurotransmitters, including dopamine, noradrenaline, and serotonin, which are involved in the regulation of mood and emotions.
- Analgesic: (R)-baclofen has been shown to have analgesic effects in various animal models of pain. It acts by reducing the release of glutamate and other excitatory neurotransmitters, which are involved in the transmission of pain signals in the CNS.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-baclofen in lab experiments include its high potency and selectivity for GABA-B receptors, its well-established pharmacological profile, and its availability as a purified enantiomer. However, there are also some limitations, such as its poor solubility in water, its short half-life in vivo, and its potential for off-target effects at high doses.
Zukünftige Richtungen
There are several future directions for the research on (R)-baclofen, including:
- Development of new analogs with improved pharmacokinetic properties and selectivity for GABA-B receptors.
- Investigation of the role of GABA-B receptors in various neurological and psychiatric disorders, and the potential therapeutic applications of (R)-baclofen and other GABA-B agonists.
- Study of the molecular mechanisms underlying the effects of (R)-baclofen on synaptic transmission, neuronal excitability, and plasticity.
- Exploration of the interactions between (R)-baclofen and other neurotransmitter systems, such as the endocannabinoid system, and their potential synergistic effects.
- Development of new methods for the delivery of (R)-baclofen to specific target tissues, such as the brain or spinal cord, for the treatment of neurological disorders.
Synthesemethoden
The synthesis of (R)-baclofen involves several steps, starting from commercially available starting materials. One of the most commonly used methods is the resolution of racemic baclofen using chiral resolution agents, such as tartaric acid or di-p-toluoyl-L-tartaric acid. This method allows the separation of (R)- and (S)-baclofen, which can then be purified and used for further studies.
Wissenschaftliche Forschungsanwendungen
(R)-baclofen has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as spasticity, epilepsy, anxiety, depression, and addiction. It has been shown to have a high affinity and selectivity for GABA-B receptors, which are widely distributed in the central nervous system (CNS) and modulate the release of several neurotransmitters, including dopamine, noradrenaline, and glutamate.
Eigenschaften
IUPAC Name |
2-[(2R)-azetidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVXGHJKQTHHH-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)
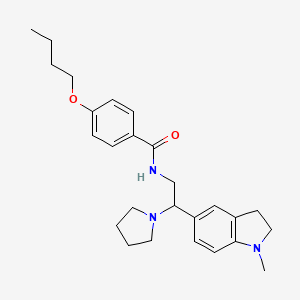
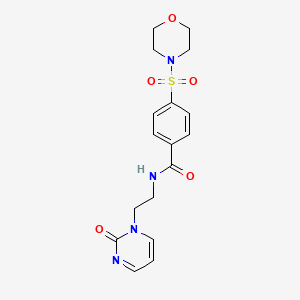
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)
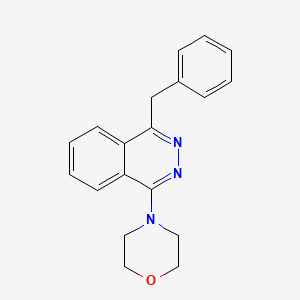
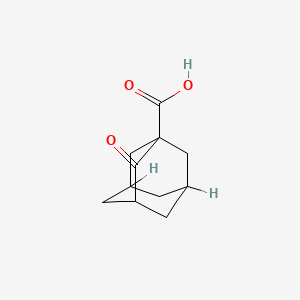
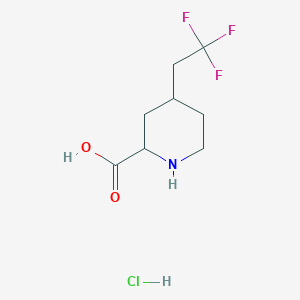
![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)
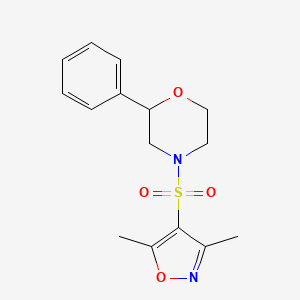
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)

